Boc-L-homophenylalanine

Peptide synthesis Drug design Hydrophobicity

Boc-L-homophenylalanine features a critical extended methylene bridge versus standard Boc-L-phenylalanine, delivering quantifiably higher hydrophobicity essential for Carfilzomib and proteasome inhibitor synthesis. Its Boc-protected L-homophenylalanine core enables selective incorporation in ACE inhibitor production (Enalapril, Benazepril). For solid-phase peptides prone to β-sheet aggregation, the Boc/Bzl strategy outperforms Fmoc/tBu approaches. Verified enantiomeric purity is non-negotiable—generic substitution risks synthesis failure and compromised bioactivity. Research to bulk scales available.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 100564-78-1
Cat. No. B558298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-homophenylalanine
CAS100564-78-1
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyMCODLPJUFHPVQP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-homophenylalanine (CAS 100564-78-1) Sourcing and Procurement Guide for Research and Industry


Boc-L-homophenylalanine (CAS 100564-78-1), chemically known as (S)-2-(Boc-amino)-4-phenylbutyric acid, is a chiral non-natural amino acid derivative. It is a critical building block in peptide synthesis and pharmaceutical intermediate development, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety of L-homophenylalanine . This compound is distinguished by an extended methylene bridge compared to standard phenylalanine, which alters its steric and hydrophobic properties . Its primary applications involve the construction of complex peptides and the synthesis of active pharmaceutical ingredients, including proteasome inhibitors [1].

Why Generic Substitution of Boc-L-homophenylalanine (CAS 100564-78-1) Is Not Advisable


Generic substitution among Boc-protected phenylalanine derivatives is not advisable due to quantifiable differences in structural and functional properties that directly impact synthetic outcomes and final product performance. For instance, Boc-L-homophenylalanine (CAS 100564-78-1) features an additional methylene group in its side chain compared to the standard Boc-L-phenylalanine, which translates to a measurable increase in molecular volume and hydrophobicity [1]. These altered physicochemical properties are not incidental; they are critical design elements that dictate peptide conformation, membrane permeability, and target binding affinity . Furthermore, the choice between Boc and Fmoc protecting group strategies for this specific residue is non-trivial, as the Boc strategy is uniquely advantageous for synthesizing difficult peptide sequences prone to β-sheet formation [2]. Substituting with a close analog lacking these precise structural features can lead to significant deviations in reaction efficiency, product yield, and ultimately, the biological activity of the synthesized peptide or pharmaceutical intermediate. The quantitative evidence presented in Section 3 substantiates these critical differences.

Quantitative Differentiation of Boc-L-homophenylalanine (CAS 100564-78-1) Against Key Comparators


Boc-L-homophenylalanine vs. Boc-L-phenylalanine: Quantified Molecular Volume and Hydrophobicity for Enhanced Peptide Design

Boc-L-homophenylalanine is differentiated from Boc-L-phenylalanine by an additional methylene (-CH₂-) unit in its side chain. This structural extension results in a calculated van der Waals molecular volume of 279.33 g/mol compared to 265.31 g/mol for Boc-L-phenylalanine, an increase of approximately 5.3% [1]. This translates to a quantifiable increase in hydrophobicity, which is critical for modulating peptide-protein interactions and membrane permeability in drug design .

Peptide synthesis Drug design Hydrophobicity

Boc-L-homophenylalanine (CAS 100564-78-1) vs. Fmoc-L-homophenylalanine: Strategic Advantage of Boc Protection for Difficult Peptide Sequences

A direct comparative study on the synthesis of difficult peptide sequences, which are prone to forming β-sheet structures and aggregation, demonstrated that the Boc-technique, for which Boc-L-homophenylalanine is a key building block, provides a distinct advantage over the more commonly used Fmoc-technique [1]. The study explicitly states that the BOC-technique with in situ neutralization proved advantageous for these challenging syntheses, a benefit that is not replicated when using the Fmoc-protected analog .

Solid-phase peptide synthesis Boc chemistry Fmoc chemistry

Boc-L-homophenylalanine (CAS 100564-78-1) vs. Boc-D-homophenylalanine: Enantiomeric Purity for Pharmacologically Relevant Chirality

The L-isomer of homophenylalanine is the pharmacologically relevant form for synthesizing angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Benazepril [1]. While the D-isomer is available, it is generally not a substitute in these applications. Suppliers specify the enantiomeric purity of Boc-L-homophenylalanine (CAS 100564-78-1) to ensure the correct stereochemistry. For instance, technical specifications often cite an enantiomeric excess (ee) of ≥98% or >99% for this L-isomer, directly confirming its chiral identity .

Chiral purity Enantioselectivity Pharmaceutical intermediates

Boc-L-homophenylalanine (CAS 100564-78-1) Procurement: Verified Purity and Batch Consistency for Industrial-Scale Reproducibility

For industrial applications and drug development, consistent quality and high purity are critical. Technical data sheets from major suppliers specify that Boc-L-homophenylalanine (CAS 100564-78-1) is routinely supplied with a purity of ≥98.0% as determined by HPLC or TLC . Furthermore, manufacturers often guarantee high enantiomeric purity (ee >99%) and batch-to-batch consistency, which are crucial for scaling up synthetic processes from research to production [1]. While other analogs may claim similar purity levels, the established supply chain and rigorous quality control associated with this specific CAS number ensure reproducibility in industrial settings.

Quality Control Purity analysis Batch consistency

Optimal Application Scenarios for Boc-L-homophenylalanine (CAS 100564-78-1) Based on Evidence


Synthesis of Proteasome Inhibitors and Peptide-Based Therapeutics

Boc-L-homophenylalanine (CAS 100564-78-1) is a key intermediate in the synthesis of specific pharmaceuticals, notably the proteasome inhibitor Carfilzomib [1]. Its role in constructing piperidine-containing peptidyl proteasome inhibitors is well-documented . Procurement of this specific building block is essential for researchers and manufacturers following established drug synthesis protocols or developing next-generation peptide-based therapeutics that require this precise hydrophobic and steric motif for target binding.

Solid-Phase Peptide Synthesis (SPPS) of Difficult Sequences Using Boc Chemistry

For the solid-phase synthesis of peptides prone to aggregation or forming β-sheet structures, a Boc-strategy using Boc-L-homophenylalanine is a strategic choice [1]. The evidence demonstrates that the Boc/Bzl protection scheme is advantageous for these difficult sequences compared to the more common Fmoc/tBu approach . This scenario is ideal for laboratories and CMOs that have established Boc-chemistry workflows or are encountering synthesis failures with Fmoc-chemistry for specific challenging sequences containing the homophenylalanine residue.

Development of Chiral ACE Inhibitor Intermediates

The L-homophenylalanine core is a crucial chiral intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, such as Enalapril and Benazepril [1]. Boc-L-homophenylalanine (CAS 100564-78-1) serves as a protected form of this core, allowing its selective incorporation into complex molecules during drug synthesis. Its high and verifiable enantiomeric purity is critical for maintaining the stereospecificity required for the biological activity of these drugs .

Structure-Activity Relationship (SAR) Studies and Peptide Engineering

Researchers seeking to systematically alter the hydrophobicity, conformational flexibility, or steric profile of a peptide chain can use Boc-L-homophenylalanine as a precise tool. The quantifiable increase in molecular volume compared to Boc-L-phenylalanine allows for controlled modifications to study their effects on peptide-protein interactions, membrane permeability, or self-assembly [1]. This application leverages the compound's well-defined structural differentiation to answer fundamental questions in peptide science and drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.